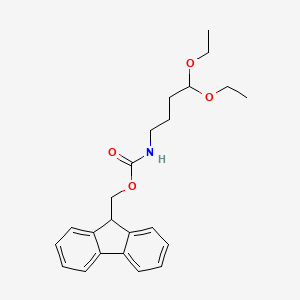
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is a chemical compound that is widely used in organic synthesis. It is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic reactions. The compound has the molecular formula C19H23NO3 and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which provides stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate typically involves the protection of the amine group using the Fmoc group. One common method is to react 4-amino-butyraldehyde diethyl acetal with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water.
Major Products Formed
Oxidation: 4-amino-butanoic acid.
Reduction: 4-amino-butanol.
Substitution: 4-amino-butyraldehyde.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate involves the protection of the amine group through the formation of a stable Fmoc-carbamate. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to regenerate the free amine. The molecular targets and pathways involved are primarily related to the protection and deprotection of amines in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-amino-butyraldehyde diethyl acetal: Similar protecting group but uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc.
N-Cbz-4-amino-butyraldehyde diethyl acetal: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is unique due to the Fmoc group’s stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where the protection and deprotection steps need to be efficient and selective.
Properties
Molecular Formula |
C23H29NO4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C23H29NO4/c1-3-26-22(27-4-2)14-9-15-24-23(25)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,3-4,9,14-16H2,1-2H3,(H,24,25) |
InChI Key |
MDRBIPAFAPBYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



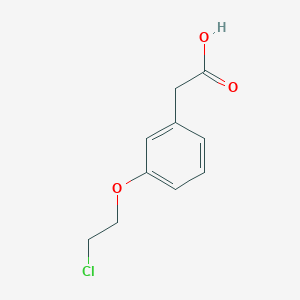
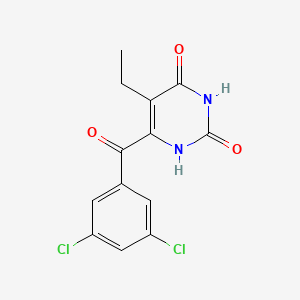
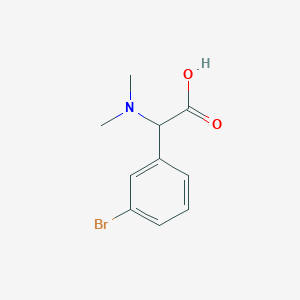
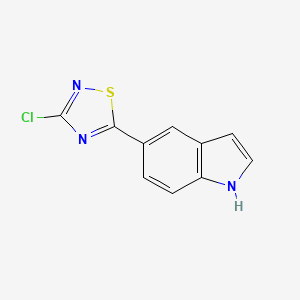

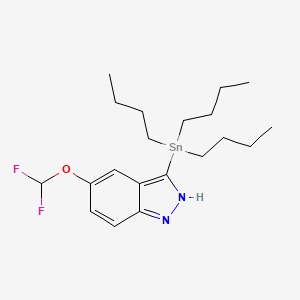


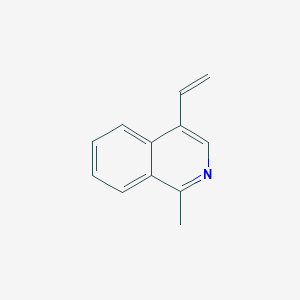
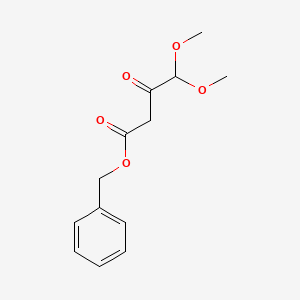
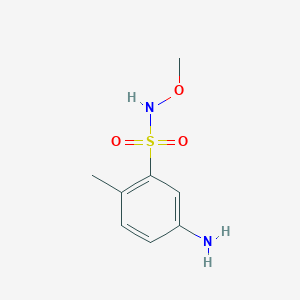
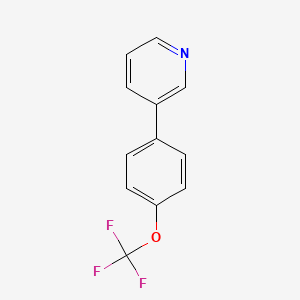
![3-{3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propoxy}benzonitrile](/img/structure/B8356101.png)
